2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800178
InChI: InChI=1S/C25H24N4O5S/c1-14-13-35-20(27-14)10-11-26-19(30)12-28-23-16-8-9-18(33-2)22(34-3)21(16)25(32)29(23)17-7-5-4-6-15(17)24(28)31/h4-9,13,23H,10-12H2,1-3H3,(H,26,30)
SMILES:
Molecular Formula: C25H24N4O5S
Molecular Weight: 492.5 g/mol

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14800178

Molecular Formula: C25H24N4O5S

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide -

Specification

Molecular Formula C25H24N4O5S
Molecular Weight 492.5 g/mol
IUPAC Name 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide
Standard InChI InChI=1S/C25H24N4O5S/c1-14-13-35-20(27-14)10-11-26-19(30)12-28-23-16-8-9-18(33-2)22(34-3)21(16)25(32)29(23)17-7-5-4-6-15(17)24(28)31/h4-9,13,23H,10-12H2,1-3H3,(H,26,30)
Standard InChI Key JNXYOYFWDFZEFW-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)CCNC(=O)CN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Introduction

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide is a synthetic organic molecule belonging to the isoindoloquinazoline family. These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties. This article provides a detailed analysis of its structure, physicochemical properties, synthesis pathways, and potential biological applications.

Synthesis Pathways

The synthesis of compounds in this class typically involves multi-step reactions:

  • Formation of the Isoindoloquinazoline Core:

    • Cyclization reactions using phthalic anhydrides and amines.

    • Functionalization with methoxy groups at appropriate positions.

  • Introduction of the Acetamide Linker:

    • Acylation reactions using chloroacetyl chloride or similar reagents.

  • Attachment of the Thiazole Moiety:

    • Alkylation or amidation with thiazole-containing intermediates.

The synthesis is often optimized for yield and purity using techniques like column chromatography and recrystallization.

Biological Activities

Isoindoloquinazoline derivatives exhibit a range of bioactivities due to their ability to interact with enzymes, receptors, and DNA. The inclusion of the thiazole group enhances these properties by introducing additional binding sites.

  • Anticancer Potential:

    • Many related compounds have shown cytotoxic effects against cancer cell lines by inhibiting DNA topoisomerases or inducing apoptosis .

  • Anti-inflammatory Activity:

    • Molecular docking studies suggest potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Antimicrobial Properties:

    • The thiazole fragment contributes to antimicrobial activity against bacterial strains due to its electron-withdrawing properties.

Analytical Characterization

The compound can be characterized using advanced analytical techniques:

  • NMR Spectroscopy: Provides insights into proton (^1H) and carbon (^13C) environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like carbonyls and amides.

  • X-Ray Crystallography: Determines the three-dimensional structure.

Comparative Analysis with Related Compounds

To contextualize its significance, comparisons with structurally similar derivatives are provided:

CompoundMolecular Weight (g/mol)LogPKey Application
2-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide 482.5~2.6Anticancer
N-(3-Cyano-benzothiophen-2-yl)-2-[thiadiazole-sulfanyl]acetamide ~400~3.0Anti-inflammatory
Current Compound491.56~2.8Anticancer/Anti-inflammatory

The current compound demonstrates superior molecular complexity due to the thiazole addition while maintaining favorable physicochemical parameters for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator